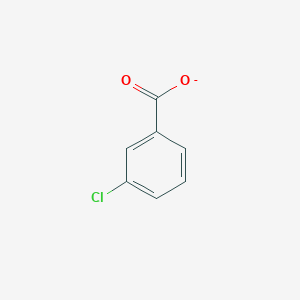
3-Chlorobenzoate
説明
3-chlorobenzoate is a chlorobenzoate that is the conjugate base of 3-chlorobenzoic acid. It derives from a benzoate. It is a conjugate base of a 3-chlorobenzoic acid.
科学的研究の応用
Biodegradation Research
3-Chlorobenzoate serves as a model compound in microbial degradation studies due to its relatively low toxicity compared to other chlorinated compounds. This characteristic makes it an ideal candidate for investigating the metabolic pathways of bacteria capable of degrading aromatic chlorine compounds.
Case Study: Isolation of Degrading Bacteria
A study conducted at Shizuoka University isolated several bacterial strains from soil samples that demonstrated the ability to degrade this compound. The degradation experiments showed varying rates among the isolates, with one strain achieving a notable degradation rate of 0.23 mM/h . The study utilized High-Performance Liquid Chromatography (HPLC) to monitor the concentration changes of this compound over time, indicating effective microbial metabolism.
Synthetic Chemistry
In synthetic chemistry, this compound is utilized as an intermediate in the production of various chemical compounds. Its reactivity allows it to participate in diverse chemical reactions, including nucleophilic substitutions and coupling reactions.
Application in Pharmaceutical Industry
This compound is used as a precursor in the synthesis of pharmaceuticals. For instance, it can be transformed into bioactive molecules through various chemical transformations, contributing to drug development processes .
Bioremediation
The compound is also significant in bioremediation efforts aimed at detoxifying environments contaminated with chlorinated aromatic compounds. The ability of specific bacteria to metabolize this compound allows for the development of bioremediation strategies that leverage these microorganisms.
Case Study: Bioremediation Potential
Research highlights the potential of using this compound-degrading bacteria in contaminated sites. A study demonstrated that certain bacterial strains could effectively degrade polychlorinated biphenyls (PCBs) through metabolic pathways involving this compound as an intermediate product . This finding underscores the importance of understanding microbial interactions and degradation pathways for environmental cleanup efforts.
Enzymatic Applications
Enzymes that act on this compound are being explored for industrial applications due to their specificity and efficiency. For example, enzymes such as this compound-1,2-dioxygenase have been studied for their role in catalyzing the conversion of this compound into less harmful products.
Kinetic Studies
Kinetic studies on these enzymes reveal insights into their catalytic mechanisms and potential applications in synthetic biology and environmental biotechnology . The inhibition studies conducted on these enzymes also provide valuable data for optimizing their use in industrial processes.
Data Table: Summary of Applications
特性
CAS番号 |
16887-60-8 |
|---|---|
分子式 |
C7H4ClO2- |
分子量 |
155.56 g/mol |
IUPAC名 |
3-chlorobenzoate |
InChI |
InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)/p-1 |
InChIキー |
LULAYUGMBFYYEX-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)[O-] |
正規SMILES |
C1=CC(=CC(=C1)Cl)C(=O)[O-] |
同義語 |
3-chlorobenzoate 3-chlorobenzoic acid m-chlorobenzoic acid meta-chlorobenzoate |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













